molecular formula C7H6F3IN2O2 B1481902 1-ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 2092102-19-5

1-ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1481902
CAS No.: 2092102-19-5
M. Wt: 334.03 g/mol
InChI Key: PQTMCGAYHJWTLP-UHFFFAOYSA-N
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Description

1-Ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a versatile multifunctional scaffold designed for advanced chemical synthesis and drug discovery research. This compound integrates three key structural motifs: a carboxylic acid group for amide bond formation or derivatization, an iodine atom at the 4-position that serves as an excellent handle for metal-catalyzed cross-coupling reactions such as Suzuki or Sonogashira reactions , and a robust trifluoromethyl group known to enhance metabolic stability, membrane permeability, and binding affinity in bioactive molecules . The 1-ethyl substitution on the pyrazole ring can help direct regioselectivity in subsequent chemical transformations. Pyrazole cores are frequently employed in the synthesis of agrochemicals and pharmaceuticals, and methods such as cyclization of hydrazones with alkynes are common for constructing this heterocyclic system . This combination of reactive sites makes it a valuable building block for constructing complex molecular libraries, exploring structure-activity relationships, and developing potential enzyme inhibitors. Researchers can leverage this compound to create diverse arrays of novel compounds for high-throughput screening programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethyl-4-iodo-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3IN2O2/c1-2-13-4(6(14)15)3(11)5(12-13)7(8,9)10/h2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTMCGAYHJWTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C(F)(F)F)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS: 2092102-19-5) is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular structure of this compound is characterized by the following features:

  • Molecular Formula : C7H6F3I N2O2
  • Molecular Weight : 292.03 g/mol
  • Functional Groups : Carboxylic acid, trifluoromethyl, iodo substituent.

Mechanisms of Biological Activity

Research indicates that pyrazole derivatives exhibit a range of biological activities including anti-inflammatory, antitumor, and antimicrobial effects. The mechanisms often involve:

  • Inhibition of Enzymatic Activity : Many pyrazole compounds act as enzyme inhibitors, affecting pathways involved in inflammation and cancer cell proliferation.
  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in various cancer cell lines, leading to apoptosis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, a study demonstrated that compounds with similar structures exhibited significant cytotoxicity against multiple cancer cell lines. The presence of electron-withdrawing groups was crucial for enhancing biological potency.

CompoundCell Line TestedIC50 Value (µM)Mechanism
This compoundMCF-7 (breast cancer)TBDApoptosis induction
Similar PyrazolesU937 (leukemia)0.48Caspase activation

Anti-inflammatory Activity

Pyrazoles are recognized for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX has been documented in various studies.

Antimicrobial Activity

The antimicrobial efficacy of pyrazoles against bacterial strains has been explored. While specific data on this compound is limited, related compounds have shown promising results in inhibiting bacterial growth.

Case Studies

  • Antitumor Efficacy : A study reported that a structurally related pyrazole derivative induced apoptosis in MCF-7 cells by activating caspase pathways and increasing p53 expression levels. This suggests that this compound may exhibit similar mechanisms due to its structural similarities.
  • Anti-inflammatory Studies : In a series of experiments evaluating various pyrazoles for their anti-inflammatory properties, compounds with trifluoromethyl groups were particularly effective at reducing inflammation markers in vitro.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Structural Variations and Impacts:

Compound Name Substituents (Positions) Key Properties/Effects Reference
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Methyl (1), Trifluoromethyl (3) Higher metabolic stability; reduced lipophilicity vs. ethyl. Used as antifungal intermediate.
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole Aryl substituents (1,5) Enhanced aromatic interactions; improved solubility due to methoxy groups.
5-(Difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Difluoromethyl (5), Phenyl (1) Increased steric bulk; potential for enhanced target affinity via π-π interactions.
Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate Ethyl ester (5) Higher lipophilicity (prodrug potential); ester hydrolysis yields active carboxylic acid.
  • Ethyl vs. Methyl at Position 1: The ethyl group in the target compound increases lipophilicity (logP ~2.5 vs. Ethyl also provides greater steric bulk, which may hinder binding in tight enzymatic pockets compared to methyl .
  • Iodo vs. Bromo at Position 4 : Iodine’s larger atomic radius (1.98 Å vs. 1.85 Å for bromine) enhances halogen bonding with protein targets (e.g., measles virus polymerase). However, iodinated analogs are synthetically challenging due to lower reactivity in cross-coupling reactions .
  • Trifluoromethyl at Position 3 : A common feature in analogs, this group stabilizes the pyrazole ring via electron-withdrawing effects and resists oxidative metabolism, extending half-life .

Preparation Methods

Preparation of Pyrazole Carboxylic Acid Esters as Precursors

A closely related compound, 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, has been prepared via a two-step process that can be adapted for iodination and trifluoromethyl substitution:

Step Reaction Description Reagents and Conditions Outcome
A Alkylation of 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate to form 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester 3-ethyl-5-pyrazole carboxylic acid ethyl ester, dimethyl carbonate, potassium carbonate catalyst, nitrogen atmosphere, 100–150 °C, 8–12 hours, pressure 0.8–0.9 MPa Formation of methylated pyrazole ester intermediate
B Chlorination of the methylated ester using hydrochloric acid and hydrogen peroxide Hydrochloric acid (35–40%), hydrogen peroxide (30–40%), dichloroethane solvent, 20–70 °C, 5–7 hours Formation of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester

This method replaces toxic reagents like dimethyl sulfate and sulfonic acid chloride with greener alternatives such as dimethyl carbonate and hydrogen peroxide, improving safety and environmental impact.

Adaptation for Iodination and Trifluoromethyl Substitution

For the target compound, iodination at position 4 instead of chlorination is required, and the trifluoromethyl group must be introduced at position 3. Common synthetic approaches include:

  • Trifluoromethylation : Introduction of the trifluoromethyl group can be achieved via electrophilic trifluoromethylation reagents or via the use of trifluoromethyl-substituted starting materials.
  • Iodination : Electrophilic iodination can be performed using iodine or iodine-containing reagents (e.g., N-iodosuccinimide) under controlled conditions to selectively iodinate the pyrazole ring at the 4-position.

Proposed Preparation Route for 1-Ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid

Step Description Reagents and Conditions Notes
1 Synthesis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid or its ester Starting from appropriate pyrazole precursors with trifluoromethyl substitution; esterification if necessary Established pyrazole synthesis methods apply
2 Iodination at the 4-position Electrophilic iodinating agents such as N-iodosuccinimide (NIS) or iodine with oxidants under mild conditions Selective iodination is critical to avoid poly-substitution
3 Hydrolysis (if ester used) to yield carboxylic acid Acid or base hydrolysis under controlled temperature To obtain the final carboxylic acid

Research Findings and Considerations

  • The use of dimethyl carbonate as a green methylating agent reduces toxic by-products compared to traditional dimethyl sulfate.
  • Chlorination via hydrochloric acid and hydrogen peroxide is a safer alternative to sulfonic acid chlorides, suggesting similar greener methods could be adapted for iodination.
  • Iodination reactions require careful control of temperature and reagent stoichiometry to prevent over-iodination or degradation of sensitive trifluoromethyl groups.
  • Purification steps typically involve filtration, washing with sodium sulfite and sodium carbonate solutions to remove residual reagents, followed by drying with anhydrous sodium sulfate.

Data Table Summarizing Key Parameters from Related Preparation Methods

Parameter Step A (Alkylation) Step B (Halogenation)
Reagents 3-ethyl-5-pyrazole carboxylic acid ethyl ester, dimethyl carbonate, potassium carbonate Hydrochloric acid (35–40%), hydrogen peroxide (30–40%), dichloroethane
Temperature 100–150 °C 20–70 °C
Pressure 0.8–0.9 MPa Atmospheric
Reaction Time 8–12 hours 5–7 hours
Molar Ratios Pyrazole ester:dimethyl carbonate:potassium carbonate = 1:(5–7):(1–1.5) Pyrazole ester:dichloroethane:hydrochloric acid:hydrogen peroxide = 1:(11–14):(1–1.5):(1.1–1.6)
Purification Filtration, vacuum distillation Washing with sodium sulfite, sodium carbonate, drying

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
1-ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

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